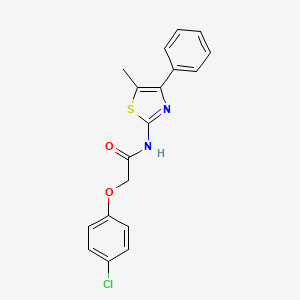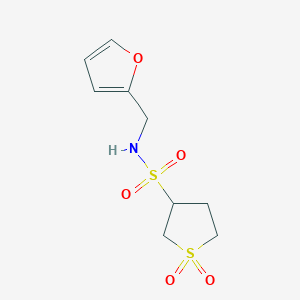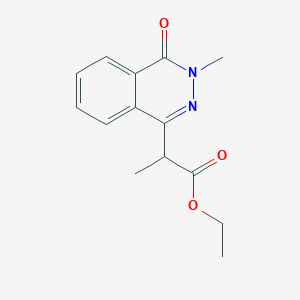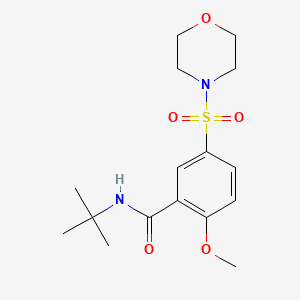
2-(4-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, also known as CMPT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a crucial role in inflammation. By inhibiting COX-2 activity, 2-(4-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide reduces inflammation. The compound also induces apoptosis in cancer cells by activating the caspase cascade, leading to the death of cancer cells.
Biochemical and physiological effects:
2-(4-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to exhibit anti-inflammatory and anti-cancer properties. The compound reduces inflammation by inhibiting COX-2 activity, leading to a decrease in the production of prostaglandins. 2-(4-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide induces apoptosis in cancer cells by activating the caspase cascade, leading to the death of cancer cells. The compound has also been found to exhibit antioxidant properties, which may be useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments include its potential therapeutic applications, its ability to inhibit COX-2 activity, and its ability to induce apoptosis in cancer cells. However, the limitations of using 2-(4-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments include its low yield during the synthesis process, its potential toxicity, and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 2-(4-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide. One potential direction is to investigate its potential use in the treatment of other diseases, such as arthritis and diabetes. Another direction is to study its mechanism of action in more detail, including its effects on other enzymes and pathways. Further studies are also needed to determine the safety and efficacy of 2-(4-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide in humans, as well as its potential side effects.
Conclusion:
In conclusion, 2-(4-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively. 2-(4-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide exhibits anti-inflammatory and anti-cancer properties, and has been found to inhibit COX-2 activity and induce apoptosis in cancer cells. However, further studies are needed to determine its safety and efficacy in humans, as well as its potential side effects.
Méthodes De Synthèse
2-(4-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide can be synthesized using various methods, including the condensation reaction of 2-amino-5-methyl-4-phenylthiazole with 4-chlorophenoxyacetyl chloride. Another method involves the reaction of 2-amino-5-methyl-4-phenylthiazole with 4-chlorophenol in the presence of sodium hydride. The yield of the synthesis process ranges from 40% to 60%.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. The compound has also been found to induce apoptosis in cancer cells. 2-(4-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-12-17(13-5-3-2-4-6-13)21-18(24-12)20-16(22)11-23-15-9-7-14(19)8-10-15/h2-10H,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMINLXQROSMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4890238.png)
![N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4890242.png)
![2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4890248.png)

![5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890268.png)
![4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4890283.png)

![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B4890297.png)
![5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4890305.png)



![1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate](/img/structure/B4890331.png)
![1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B4890334.png)